2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-18-17(21)11-23-16-10-22-13(8-15(16)20)9-19-7-6-12-4-2-3-5-14(12)19/h2-5,8,10H,6-7,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSAGUMJXZCWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of indoline derivatives with pyran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that derivatives of indoline and pyran can induce apoptosis and inhibit cancer cell proliferation. For instance, compounds similar to 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide have shown promising results in inhibiting various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial activity against various bacterial strains. Initial tests suggest that similar structural frameworks exhibit significant inhibition against pathogens, warranting further investigation into the efficacy of this compound as an antimicrobial agent.
Enzyme Inhibition
One notable area of research is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease treatment:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This Compound | TBD |
| Eserine | 0.5 |
Molecular docking studies predict favorable interactions with the active site of AChE, suggesting that modifications to the compound could enhance its inhibitory potency.
Industrial Applications
In addition to its medicinal applications, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)-N-methylacetamide is utilized in industrial settings for:
- Material Development : Its unique structure allows for the development of new materials with specific properties.
- Synthesis Precursor : It serves as a building block for synthesizing more complex molecules in organic chemistry.
Case Studies
Several studies have explored the biological activities and potential applications of this compound:
- Anticancer Studies : Research published in scientific journals has demonstrated that derivatives based on this compound can effectively target specific cancer pathways, leading to cell cycle arrest and apoptosis .
- Molecular Docking Investigations : Studies utilizing molecular docking simulations have illustrated how structural modifications can enhance binding affinities to target enzymes like AChE, providing insights into optimizing drug design .
Mechanism of Action
The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (CAS 898456-30-9)
Structural Differences :
- Substituent at the acetamide nitrogen : Replaces the N-methyl group with a benzo[d][1,3]dioxol-5-yl moiety.
- Molecular Weight : 420.4 (C₂₃H₂₀N₂O₆) vs. ~348.4 for the parent compound.
Implications : - Enhanced π-π stacking capacity due to the aromatic benzodioxole may improve binding to hydrophobic enzyme pockets.
Ethyl 2-(2-((6-((4-Benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate (CAS 898441-27-5)
Structural Differences :
2-((6-((2,5-Dichloropyrimidin-4-yl)amino)-1-Isopropyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide (CAS 2230408-81-6)
Structural Differences :
- Core scaffold: Quinolin-2-one replaces the pyran-4-one ring.
- Substituents : Dichloropyrimidinyl and isopropyl groups at positions 6 and 1, respectively.
Implications : - The quinoline core may confer distinct photophysical properties and metal-chelating capabilities.
Tabulated Comparison of Key Features
Research Findings and Functional Insights
- Pyran-4-one vs.
- Indole vs. Piperazine Substitutions : Indolinyl groups are associated with serotonin receptor affinity, while piperazine derivatives are common in dopamine D2 antagonists .
- Chlorinated vs. Methylated Moieties : Chlorine atoms in CAS 2230408-81-6 may enhance cytotoxicity but increase hepatotoxicity risks compared to methylated analogs .
Biological Activity
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide is a synthetic compound with a complex molecular structure that combines an indoline moiety with a pyran ring. Its unique arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes:
- Indoline moiety : A bicyclic structure known for various biological activities.
- Pyran ring : Commonly found in many biologically active compounds.
- Acetamide linkage : Contributes to its chemical reactivity.
The molecular formula is , with a molecular weight of approximately 421.4 g/mol .
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Anticancer Activity : Compounds with similar structures have been explored for their potential to inhibit tumor growth. The presence of the indoline and pyran rings may enhance interactions with cancer-related targets .
- Anti-inflammatory Effects : Research into related compounds suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : The unique structure may also contribute to antimicrobial effects, as seen in other pyran-based compounds. This aspect warrants further investigation .
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Initial hypotheses suggest that it may interact with specific biological pathways, potentially modulating enzyme activity or receptor interactions. Further studies are needed to elucidate these mechanisms clearly.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights that can be extrapolated to this compound:
| Study | Compound | Findings |
|---|---|---|
| Indoline derivatives | Exhibited significant anticancer activity in vitro against various cancer cell lines. | |
| Pyran-based compounds | Showed anti-inflammatory effects through inhibition of pro-inflammatory cytokines. | |
| Indoline-pyran hybrids | Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting broad-spectrum potential. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
